![molecular formula C19H11F3N2O2 B2669587 N-(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(trifluoromethyl)benzamide CAS No. 2034602-34-9](/img/structure/B2669587.png)
N-(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(trifluoromethyl)benzamide
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Description
N-(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(trifluoromethyl)benzamide, commonly known as OTB-015, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It belongs to the family of indole-3-carboxamides and is known to inhibit the activity of several oncogenic proteins.
Scientific Research Applications
Organic Synthesis Applications
Synthesis of Heterocyclic Compounds : Sriramurthy and Kwon (2010) demonstrated the synthesis of seven different types of benzannulated N-heterocycles, such as indolines and benzimidazolines, using simple dinucleophiles and electron-deficient acetylenes. This process employs metal-free conditions and results in excellent yields (Sriramurthy & Kwon, 2010).
Development of Antibacterial Agents : Palkar et al. (2017) explored the synthesis of novel Schiff bases of pyrazol-5-one derivatives derived from 2-aminobenzothiazole nucleus. These compounds exhibited promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).
Parallel Synthesis Techniques : Deegan et al. (1999) conducted parallel synthesis of 1,2,4-oxadiazoles using 1,1'-carbonyldiimidazole (CDI) for formation and cyclodehydration of O-acyl benzamidoximes, simplifying the purification process through liquid-liquid extraction and filtration (Deegan et al., 1999).
Medicinal Chemistry Applications
Anticancer Activity : Alafeefy et al. (2015) developed novel N-(2-(2-(2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)-benzamides and related compounds as CFM-1 analogs. These compounds displayed significant antitumor activity against various cancer cell lines (Alafeefy et al., 2015).
Antibacterial and Kinase Inhibition Activities : Sondhi et al. (2006) synthesized a series of N-(acridin-9-yl)-4-(benzo[d]imidazol/oxazol-2-yl) benzamides, which showed anti-inflammatory, analgesic, and kinase inhibition activities, indicating potential medicinal applications (Sondhi et al., 2006).
Selective Sensing of Toxic Cations and Oxidizing Anions : Jana and Natarajan (2017) reported the synthesis of fluorescent metal-organic frameworks capable of detecting toxic metal ions and oxidizing anions, demonstrating potential applications in environmental monitoring (Jana & Natarajan, 2017).
properties
IUPAC Name |
N-(2-oxo-1H-benzo[cd]indol-6-yl)-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F3N2O2/c20-19(21,22)11-4-1-3-10(9-11)17(25)23-14-7-8-15-16-12(14)5-2-6-13(16)18(26)24-15/h1-9H,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYBZHAFGKPHQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=C3C=CC=C4C3=C(C=C2)NC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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